Cas no 954684-65-2 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)

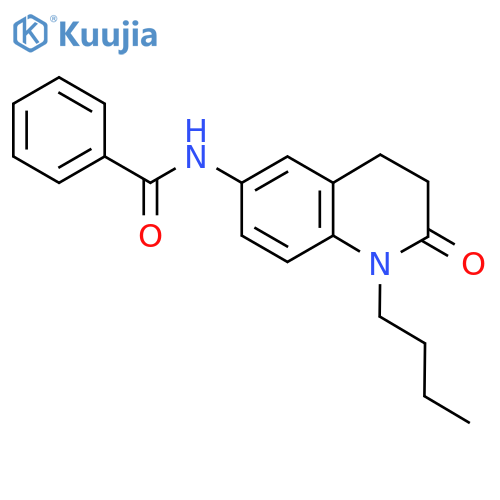

954684-65-2 structure

商品名:N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- F2384-0348

- N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide

- AKOS002013436

- 954684-65-2

-

- インチ: 1S/C20H22N2O2/c1-2-3-13-22-18-11-10-17(14-16(18)9-12-19(22)23)21-20(24)15-7-5-4-6-8-15/h4-8,10-11,14H,2-3,9,12-13H2,1H3,(H,21,24)

- InChIKey: ZFFHENTWCBTQFZ-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC2C=C(C=CC=2N1CCCC)NC(C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 322.168127949g/mol

- どういたいしつりょう: 322.168127949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 445

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2384-0348-2μmol |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |

954684-65-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2384-0348-5μmol |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |

954684-65-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2384-0348-25mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |

954684-65-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2384-0348-20μmol |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |

954684-65-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2384-0348-1mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |

954684-65-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2384-0348-2mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |

954684-65-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2384-0348-5mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |

954684-65-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2384-0348-4mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |

954684-65-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2384-0348-40mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |

954684-65-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2384-0348-50mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |

954684-65-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 関連文献

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

2. Book reviews

-

3. Back matter

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

954684-65-2 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 68551-17-7(Isoalkanes, C10-13)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量